N-花生四烯酰-L-丝氨酸

描述

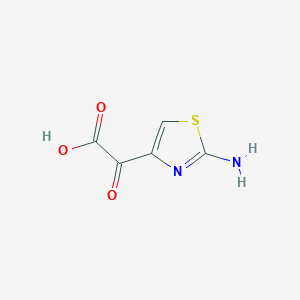

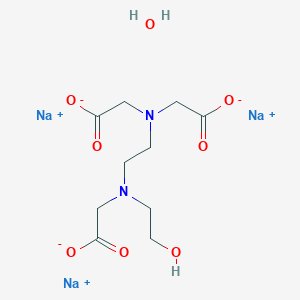

N-Arachidonoyl-L-Serine (ARA-S) is a signaling lipid that regulates neuronal-type Ca2+ channels in the brain . It is known to produce endothelium-dependent arterial vasodilation in vitro and exerts neuroprotective action following brain injury .

Synthesis Analysis

The synthesis of N-acyl amino acid ethyl esters, including ARA-S, involves coupling the amino acid ethyl ester hydrochloride with the corresponding fatty acid. This is followed by hydrolysis of the ethyl esters with LiOH to generate the acids .Molecular Structure Analysis

The molecular formula of ARA-S is C23H37NO4 . It has an average mass of 391.544 Da and a monoisotopic mass of 391.272247 Da .Chemical Reactions Analysis

ARA-S has been found to alter the activation of N-type Ca2+ channels in sympathetic neurons . It produces a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve .Physical And Chemical Properties Analysis

ARA-S has a density of 1.0±0.1 g/cm3, a boiling point of 607.6±55.0 °C at 760 mmHg, and a flash point of 321.3±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 17 freely rotating bonds .科学研究应用

Neuroprotection in Cerebrovascular Health

ARA-S has been identified as having neuroprotective properties . Studies suggest that it can modulate the activity of Rho kinase, which plays a critical role in the regulation of cytoskeleton reorganization. This is particularly relevant in supporting essential cell functions like vasodilation, proliferation, and movement, which are crucial for maintaining cerebromicrovascular health .

Traumatic Brain Injury Recovery

Research indicates that ARA-S is neuroprotective after traumatic brain injury (TBI). It has been shown to reduce apoptosis, improve functional outcomes, and decrease edema and lesion volume. This effect is related to indirect signaling via CB2 receptors and TRPV1 channels, rather than through CB1 or GPR55 receptors .

Anti-inflammatory Effects

ARA-S demonstrates anti-inflammatory effects by reducing the production of TNF-α, a pro-inflammatory cytokine. This suggests potential applications in treating conditions characterized by inflammation, such as autoimmune diseases .

Vascular Health

ARA-S exhibits vasoactive properties similar to cannabinoids, without the strong binding to classical cannabinoid receptors. This unique feature could be leveraged in developing treatments for vascular disorders that require modulation of blood vessel dilation without the psychoactive effects associated with cannabinoid receptors .

Modulation of Kinase Activity

The compound has been found to stimulate the phosphorylation of various kinases, including MAPK, Akt, JNK, and c-JUN. These kinases are involved in numerous cellular processes, and their modulation by ARA-S could have implications for diseases where these pathways are dysregulated .

Cytoskeleton Reorganization

ARA-S-induced effects on the cytoskeleton, such as actin reorganization, are mediated via CB1, CB2, and TRPV1 receptors. This points to potential applications in cell biology research, where understanding cytoskeleton dynamics is essential .

Endocannabinoid System Research

Given its structural similarity to anandamide, ARA-S serves as a valuable tool in endocannabinoid system research. It helps in understanding the non-classical pathways and receptors that endocannabinoids might influence, which is vital for developing therapeutic agents targeting this system .

Analytical Chemistry and Mass Spectrometry

ARA-S and its deuterated forms are used as internal standards in analytical chemistry, particularly in GC or LC-mass spectrometry. This application is crucial for accurate quantification and analysis of endogenous lipid molecules in various biological samples .

作用机制

Target of Action

N-Arachidonoyl-L-Serine (ARA-S) is a lipid molecule structurally related to the endocannabinoid family . It has been found to affect n-type ca2+ channels in rat sympathetic ganglion neurons .

Mode of Action

ARA-S’s interaction with its targets results in a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve . It appears to act independently of G-protein-coupled receptors .

Biochemical Pathways

ARA-S has been found to modulate Rho kinase, playing a critical role in the regulation of its activity and subsequent effects on the cytoskeleton . It also increases the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC) . These effects are mediated via CB1, CB2, and TRPV1 receptors .

Pharmacokinetics

It is known to be an endogenous lipid found in the brain , suggesting that it can cross the blood-brain barrier

Result of Action

ARA-S has been shown to have neuroprotective effects . It leads to a significant improvement in functional outcome, reduced edema, and lesion volume following injury . It also induces relaxation in isolated rat mesenteric arteries and abdominal aorta . Moreover, it has been found to alter the cytoskeleton, supporting essential cell functions like vasodilation, proliferation, and movement .

Action Environment

The action of ARA-S can be influenced by various environmental factors. For instance, its effects on N-type Ca2+ channels were determined using whole cell patch clamp, a technique that allows for the control of the cell’s membrane potential . The precise mechanisms of action by ARA-S in various vascular preparations appear to be different and require further investigation .

未来方向

属性

IUPAC Name |

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVPTVNRMUOPO-UPQKDGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl-L-Serine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)